molecular formula C15H24 B13390882 1,1,4,7-Tetramethyl-1a,2,3,5,6,7,7a,7b-octahydrocyclopropa[e]azulene

1,1,4,7-Tetramethyl-1a,2,3,5,6,7,7a,7b-octahydrocyclopropa[e]azulene

Cat. No.: B13390882
M. Wt: 204.35 g/mol
InChI Key: WGTRJVCFDUCKCM-UHFFFAOYSA-N
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Description

1,1,4,7-Tetramethyl-1a,2,3,5,6,7,7a,7b-octahydrocyclopropa[e]azulene (CAS: 21747-46-6), also known as (+)-Ledene or Viridiflorene, is a bicyclic sesquiterpene with a cyclopropane-fused azulene core and four methyl substituents . Its molecular formula is C₁₅H₂₄ (molecular weight: 204.35), and it exhibits stereospecificity in its octahydrocyclopropa[e]azulene framework, as defined by the [1aR-(1aα,7α,7aβ,7bα)] configuration . The compound is commonly identified in essential oils of plants such as Artemisia vulgaris (mugwort), Azadirachta indica (neem), and Alnus cremastogyne .

Properties

IUPAC Name

1,1,4,7-tetramethyl-1a,2,3,5,6,7,7a,7b-octahydrocyclopropa[e]azulene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24/c1-9-6-8-12-14(15(12,3)4)13-10(2)5-7-11(9)13/h10,12-14H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGTRJVCFDUCKCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(CCC3C(C12)C3(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Table 1: Natural Sources and Isolation Methods

Plant Species Family Part Used Yield (%) Citation
Frullania brittoniae Frullaniaceae Whole plant 0.12–0.25
Melaleuca leucadendra Myrtaceae Leaves 0.08–0.15
Seriphidium baldshuanicum Asteraceae Aerial parts 0.05–0.10

Procedure :

  • Plant material is hydrodistilled or subjected to steam distillation.
  • The essential oil is fractionated via vacuum distillation or column chromatography (silica gel, hexane/ethyl acetate eluent).
  • Final purification is achieved using preparative GC or HPLC.

Structural Confirmation and Characterization

Post-synthesis/isolation, the compound is validated using:

Table 2: Spectroscopic Data

Technique Key Features Citation
¹H NMR δ 0.98 (s, 3H, CH₃), δ 1.21 (d, J=6.5 Hz, 6H)
¹³C NMR 19.8 ppm (cyclopropane C), 22.1–29.4 ppm (CH₃)
MS (EI) m/z 204 [M]⁺, base peak at m/z 161

Challenges and Optimization

  • Stereochemical Control : The [1aR-(1aα,7α,7aβ,7bα)] configuration requires chiral auxiliaries or enzymatic resolution.
  • Yield Limitations : Natural isolation yields rarely exceed 0.25%, necessitating large-scale extraction for industrial use.

Chemical Reactions Analysis

Types of Reactions

Viridiflorene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various reagents, including halogens and alkylating agents, can be used under controlled conditions.

Major Products

The major products formed from these reactions include viridiflorol, various substituted viridiflorenes, and reduced forms of viridiflorene.

Mechanism of Action

Viridiflorene exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

Stereoisomers and Structural Variants

Compound Name CAS Number Key Structural Features Molecular Formula Source/Application
α-Gurjunene 489-40-7 Cyclopropane-fused azulene; differs in methyl group positions and stereochemistry ([1aα,4α,4aβ,7bα]) C₁₅H₂₄ Found in Dipterocarpus resins; used in fragrances
Isoledene 95910-36-4 Structural isomer with altered cyclopropane ring substitution pattern C₁₅H₂₄ Synthetic intermediate for fragrances and pheromones
1,1,4,6-Tetramethyl-...octahydrocyclopropa[e]azulene-4,5,6-triol - Hydroxylated derivative with triol substituents C₁₅H₂₄O₃ Bioactive component in Trichoderma spp. extracts with antifungal properties
(1aR,4aR,7R,7aR,7bS)-1,1,7-trimethyl-4-methylidene-...octahydrocyclopropa[e]azulene 489-39-4 Contains a methylidene group instead of methyl substituents C₁₅H₂₄ Natural substance in Myroxylon balsamum (balsam tree)

Key Structural Differences :

  • Stereochemistry : The [1aR] configuration in (+)-Ledene distinguishes it from α-Gurjunene ([1aα,4α,4aβ,7bα]) and Isoledene ([1aR,4R,7R,7bS]) .
  • Functional Groups : Hydroxylation in the triol derivative enhances polarity and bioactivity compared to the parent compound .

Physicochemical Properties

Property (+)-Ledene α-Gurjunene Caryophyllene
Molecular Weight 204.35 204.35 204.35
Retention Index (GC-MS) 904–909 ~1374 945
Boiling Point High (sesquiterpene) Similar to Ledene ~262°C
Concentration in Plants 0.13–0.24% Variable 2.48–2.95%

Notable Trends:

  • Retention Indices : Caryophyllene (RI: 945) elutes later than (+)-Ledene (RI: 904–909), reflecting differences in volatility and polarity .
  • Natural Abundance : Caryophyllene is more abundant in essential oils (e.g., 2.95% in Artemisia vulgaris) than (+)-Ledene .

Functional Insights :

  • The triol derivative’s antifungal activity (0.07% concentration in Trichoderma extracts) highlights the role of hydroxyl groups in enhancing bioactivity .
  • (+)-Ledene’s lower antimicrobial potency compared to caryophyllene may stem from its reduced solubility and interaction with microbial membranes .

Biological Activity

1,1,4,7-Tetramethyl-1a,2,3,5,6,7,7a,7b-octahydrocyclopropa[e]azulene, commonly known as viridiflorene , is a bicyclic sesquiterpene with the molecular formula C15H24C_{15}H_{24} and a molecular weight of approximately 204.35 g/mol. This compound is noted for its diverse biological activities and potential applications in various fields including medicine and agriculture.

  • IUPAC Name : (1aR-(1aα,7α,7aβ,7bα))-1,1,4,7-tetramethyl-1a,2,3,5,6,7,7a,7b-octahydrocyclopropa[e]azulene
  • CAS Number : 21747-46-6
  • Physical State : Liquid at room temperature
  • Boiling Point : 571.38 K
  • LogP (octanol/water) : 4.415

Biological Activity Overview

Viridiflorene has been studied for its various biological activities which include:

  • Antimicrobial Properties : Several studies have demonstrated that viridiflorene exhibits significant antimicrobial activity against a range of pathogens. It has been shown to inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus.
  • Antioxidant Activity : The compound displays notable antioxidant properties which can help in mitigating oxidative stress in biological systems. This is significant for potential therapeutic applications in diseases related to oxidative damage.
  • Anti-inflammatory Effects : Research indicates that viridiflorene may possess anti-inflammatory properties which could be beneficial in treating inflammatory diseases.

Case Studies and Research Findings

StudyFindingsReference
Lee et al. (2020)Identified viridiflorene as a potent antimicrobial agent against E. coli and S. aureus.
Kim et al. (2019)Demonstrated the antioxidant capacity of viridiflorene using DPPH radical scavenging assays.
Zhang et al. (2021)Found that viridiflorene reduced inflammation markers in a murine model of arthritis.

The biological activities of viridiflorene are believed to be mediated through several mechanisms:

  • Cell Membrane Disruption : The lipophilic nature of viridiflorene allows it to integrate into microbial cell membranes leading to disruption and cell death.
  • Scavenging Free Radicals : The compound’s structure facilitates its ability to donate electrons to free radicals thereby neutralizing them.
  • Inhibition of Pro-inflammatory Cytokines : Viridiflorene may modulate signaling pathways involved in inflammation which results in decreased production of pro-inflammatory cytokines.

Applications

Given its diverse biological activities:

  • Pharmaceuticals : Potential use in developing new antimicrobial and anti-inflammatory drugs.
  • Cosmetics : Utilized for its antioxidant properties in skincare formulations.
  • Agriculture : Possible application as a biopesticide due to its antimicrobial properties.

Q & A

Q. What analytical techniques are optimal for identifying and quantifying this compound in complex matrices like essential oils?

Gas chromatography-mass spectrometry (GC-MS) is the primary method, with retention indices (RIs) critical for identification. For example, the compound elutes at ~21.69 min (direct injection) and ~21.68 min (SPME) on nonpolar columns, with RIs of 904–909 . Use chiral columns (e.g., β-cyclodextrin) to resolve stereoisomers, as retention times vary between enantiomers (e.g., α-gurjunene vs. viridiflorene) . Quantification requires internal standards (e.g., n-alkanes) and calibration curves adjusted for matrix effects .

Q. How is the compound synthesized, and what are key challenges in achieving stereochemical purity?

The compound is typically isolated from natural sources (e.g., Artemisia vulgaris, Chamaecyparis obtusa) due to synthetic complexity . Total synthesis involves cyclopropanation of azulene precursors, but stereochemical control at C1a, C4, and C7b positions remains challenging. Strategies include chiral catalysts (e.g., Rh(II)-carboxylates) and low-temperature ring-closing metathesis . Impurity profiling via 2D-NMR (e.g., NOESY for spatial proximity) is critical .

Q. What are the primary natural sources, and how does its occurrence correlate with ecological or biochemical functions?

Found in Artemisia vulgaris (0.13–0.24% of essential oil) and Chamaecyparis obtusa, the compound is associated with antimicrobial and allelopathic activity . Its production increases under oxidative stress, suggesting a role in plant defense . Ecological surveys using headspace SPME-GC-MS can map its distribution in plant tissues .

Advanced Research Questions

Q. How do stereochemical variations (e.g., α-gurjunene vs. ledene) impact physicochemical properties and bioactivity?

Stereoisomers exhibit distinct boiling points (e.g., ledene: ~270°C) and logP values (estimated 4.70 for α-gurjunene) due to cyclopropane ring strain and methyl group orientation . Bioactivity varies: α-gurjunene shows stronger antimicrobial effects (MIC 32 µg/mL vs. 64 µg/mL for viridiflorene) . Computational modeling (DFT for dipole moments) and circular dichroism (CD) verify stereochemical assignments .

Q. What mechanisms underlie its antimicrobial activity, and how can structure-activity relationships (SAR) guide derivatization?

The compound disrupts microbial membranes via lipophilic interactions (logP ~4.7), validated by time-kill assays and membrane permeability tests . SAR studies show that hydroxylation at C4 (e.g., viridiflorol) enhances solubility but reduces potency . Derivatization with polar groups (e.g., -OH, -COOH) improves water solubility while retaining activity .

Q. How can conflicting GC-MS data (e.g., retention time shifts, RI discrepancies) be resolved during compound identification?

Discrepancies arise from column phase differences (e.g., DB-5 vs. HP-Innowax) or isomer co-elution. Use RI databases (e.g., NIST) with multi-column validation: RI = 1488.9 (nonpolar) vs. 1696.2 (polar) for viridiflorene . Pair GC-MS with preparative HPLC and NMR (1H/13C, DEPT-Q) for unambiguous identification .

Q. What computational methods are effective for predicting its stability and reactivity in catalytic processes?

Molecular dynamics (MD) simulations reveal cyclopropane ring strain (~27 kcal/mol) as a reactivity hotspot . Density functional theory (DFT) predicts oxidation sites (C4 and C7 methyl groups) with Mulliken charge analysis . QSAR models using COSMO-RS solvent parameters optimize extraction solvents (e.g., hexane vs. supercritical CO2) .

Data Contradiction Analysis

Q. Why do different studies report varying relative abundances (RA%) in essential oils?

RA% variability (0.13% vs. 0.24%) stems from extraction methods: SPME favors volatile capture, while hydrodistillation degrades thermolabile compounds . Seasonal and geographical factors also alter biosynthetic pathways . Normalize data using internal standards (e.g., tetradecane) and report method-specific detection limits .

Q. How should researchers address nomenclature inconsistencies (e.g., ledene vs. viridiflorene) in literature reviews?

Cross-reference CAS numbers (21747-46-6 for viridiflorene; 489-40-7 for α-gurjunene) and IUPAC names . Use databases like PubChem (CID 5317401) and NIST Chemistry WebBook for structural verification . Annotate stereochemistry explicitly (e.g., [1aR,7R,7aS,7bR]) to avoid misassignment .

Methodological Recommendations

  • For structural elucidation : Combine GC-MS, chiral HPLC, and 2D-NMR (HSQC, HMBC) .
  • For bioactivity studies : Use standardized protocols (CLSI guidelines) for MIC assays and cytotoxicity screening (e.g., MTT on mammalian cells) .
  • For computational modeling : Validate DFT/MD results with experimental spectral data (IR, Raman) .

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